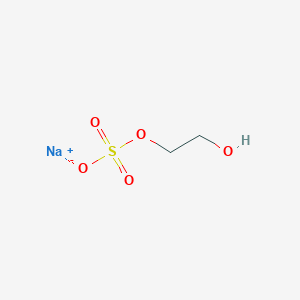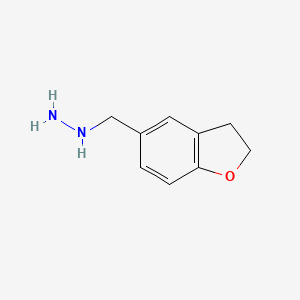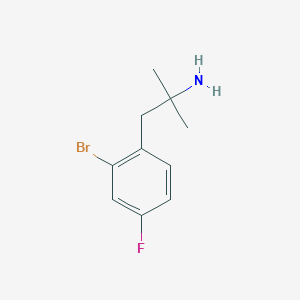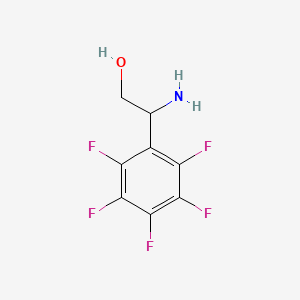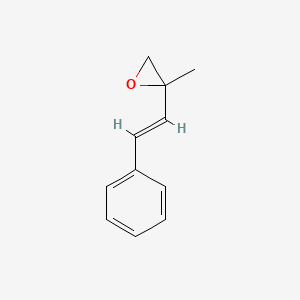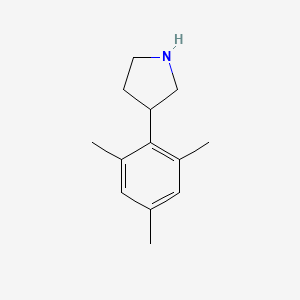
3-Mesitylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mesitylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylpyrrolidine typically involves the reaction of mesityl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction, and the product is purified using industrial-scale purification techniques.
化学反应分析
Types of Reactions: 3-Mesitylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
3-Mesitylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-Mesitylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The mesityl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
相似化合物的比较
Pyrrolidine: The parent compound without the mesityl group.
3-Methylpyrrolidine: A similar compound with a methyl group instead of a mesityl group.
N-Mesitylpyrrole: A related compound with a mesityl group attached to a pyrrole ring.
Uniqueness of 3-Mesitylpyrrolidine: this compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more lipophilic and capable of interacting with hydrophobic regions of biological molecules. The mesityl group also provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
3-(2,4,6-trimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 |
InChI 键 |
UMKDHHGHPZFLRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2CCNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


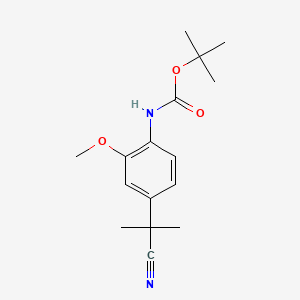
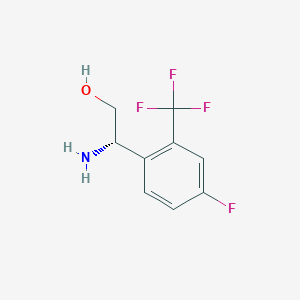

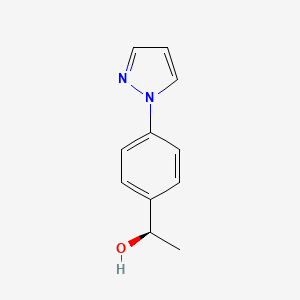
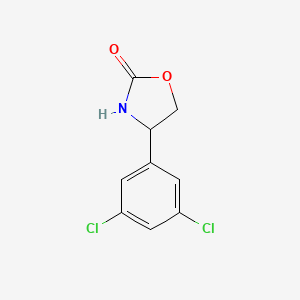
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
